molecular formula C22H23N3O2 B3704409 (5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B3704409
M. Wt: 361.4 g/mol
InChI Key: OMBSIWJJYJOFNT-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group, a piperidinyl group, and an imidazolidine-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-methyl-4-(piperidin-1-yl)benzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzylidene or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is unique due to its specific structural features and the presence of both benzylidene and imidazolidine-dione groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-14-19(24-12-6-3-7-13-24)11-10-17(16)15-20-21(26)25(22(27)23-20)18-8-4-2-5-9-18/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,27)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBSIWJJYJOFNT-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCCC2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-phenylimidazolidine-2,4-dione

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